(3Z)-1-methyl-3-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-METHYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex heterocyclic compound that features a unique fusion of triazole, thiazole, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through the cyclocondensation of hydrazine derivatives with carbon disulfide or other suitable reagents.
Construction of the thiazole ring: This involves the reaction of the triazole intermediate with thiourea or similar compounds under acidic or basic conditions.
Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other established methods.
Final coupling: The final step involves coupling the triazole-thiazole intermediate with the indole derivative under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection to maximize yield.
Purification techniques: Use of chromatography, recrystallization, or other methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-METHYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Investigation of its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Use as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-METHYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Interference with signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
1-METHYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other similar compounds such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiazole core but differ in their substitution patterns and biological activities.
1,3,4-Oxadiazole derivatives: These compounds have a different heterocyclic core but exhibit similar pharmacological properties.
The uniqueness of 1-METHYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific fusion of triazole, thiazole, and indole moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N4O3S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-2-(4-pentoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H22N4O3S/c1-3-4-7-14-31-16-12-10-15(11-13-16)21-25-24-28(26-21)23(30)20(32-24)19-17-8-5-6-9-18(17)27(2)22(19)29/h5-6,8-13H,3-4,7,14H2,1-2H3/b20-19- |
InChI Key |
YNNQYPFBHGETJH-VXPUYCOJSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)C)/SC3=N2 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)C)SC3=N2 |
Origin of Product |
United States |
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